

# 1,1-Diethoxypropane-d10 physical characteristics

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## Compound of Interest

Compound Name: 1,1-Diethoxypropane-d10

Cat. No.: B15582702

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## Technical Guide: 1,1-Diethoxypropane-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of **1,1-Diethoxypropane-d10**. Due to the limited availability of experimental data for the deuterated species, this guide presents the known physical properties of its non-deuterated analogue, 1,1-Diethoxypropane (CAS: 4744-08-5), and provides calculated values for the deuterated form where applicable. The primary application of **1,1-Diethoxypropane-d10** is as an internal standard in quantitative analysis by mass spectrometry.

## Core Physical and Chemical Properties

The replacement of ten hydrogen atoms with deuterium significantly increases the molecular weight of **1,1-Diethoxypropane-d10**, which is its key feature for use as an internal standard. Other physical properties such as boiling point, density, and refractive index are expected to be very similar to the non-deuterated form.

| Property                              | 1,1-Diethoxypropane (Non-Deuterated)          | 1,1-Diethoxypropane-d10 (Deuterated)                         |
|---------------------------------------|---|--|
| Chemical Formula                      | C <sub>7</sub> H <sub>16</sub> O <sub>2</sub> | C <sub>7</sub> H <sub>6</sub> D <sub>10</sub> O <sub>2</sub> |
| Molecular Weight                      | 132.20 g/mol [1][2][3][4]                     | 142.26 g/mol (Calculated)                                    |
| CAS Number                            | 4744-08-5[1][3][4]                            | Not available  |
| Appearance                            | Colorless liquid                              | Colorless liquid (Expected)                                  |
| Boiling Point                         | 122.8 - 124 °C at 760 mmHg[2][5]              | Similar to non-deuterated form (Expected)                    |
| Density                               | 0.823 - 0.841 g/cm <sup>3</sup> [2][5]        | Similar to non-deuterated form (Expected)                    |
| Refractive Index (n <sub>20/D</sub> ) | 1.389 (lit.)[5]                               | Similar to non-deuterated form (Expected)                    |
| Flash Point                           | 12.8 °C[5]                                    | Similar to non-deuterated form (Expected)                    |
| Solubility                            | Soluble in ethanol and methanol.[6]           | Soluble in ethanol and methanol (Expected)                   |
| Vapor Pressure                        | 16.5 mmHg at 25°C[5]                          | Similar to non-deuterated form (Expected)                    |

## Spectroscopic Information

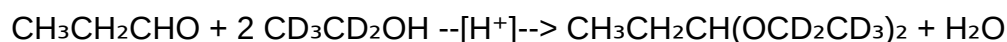
While specific spectra for **1,1-Diethoxypropane-d10** are not readily available, the mass spectrum of the non-deuterated form is well-documented.[3] In a mass spectrometer, **1,1-Diethoxypropane-d10** would be expected to exhibit a molecular ion peak at a higher m/z ratio corresponding to its increased molecular weight. Its fragmentation pattern would be similar to the non-deuterated standard, with shifts in fragment masses corresponding to the presence of deuterium atoms.

## Experimental Protocols

### General Synthesis of 1,1-Diethoxypropane-d10

**1,1-Diethoxypropane-d10** can be synthesized via the acid-catalyzed reaction of propanal with deuterated ethanol (ethanol-d6, CD<sub>3</sub>CD<sub>2</sub>OH). This is a standard acetal formation reaction.<sup>[1][5][7]</sup>

Reaction:



Materials:

- Propanal
- Ethanol-d6 (CD<sub>3</sub>CD<sub>2</sub>OH)
- Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic resin)
- Anhydrous solvent (e.g., toluene or dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- To a solution of propanal in the anhydrous solvent, add a stoichiometric excess (at least 2 equivalents) of ethanol-d6.
- Add a catalytic amount of the acid catalyst.
- The reaction mixture is heated to reflux. Water is removed as it is formed, typically using a Dean-Stark apparatus, to drive the equilibrium towards the acetal product.<sup>[8]</sup>
- The reaction progress is monitored by a suitable technique (e.g., GC or TLC).
- Upon completion, the reaction is cooled, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
- The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent.

- The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield **1,1-Diethoxypropane-d10**.

## Use as an Internal Standard in Quantitative Analysis

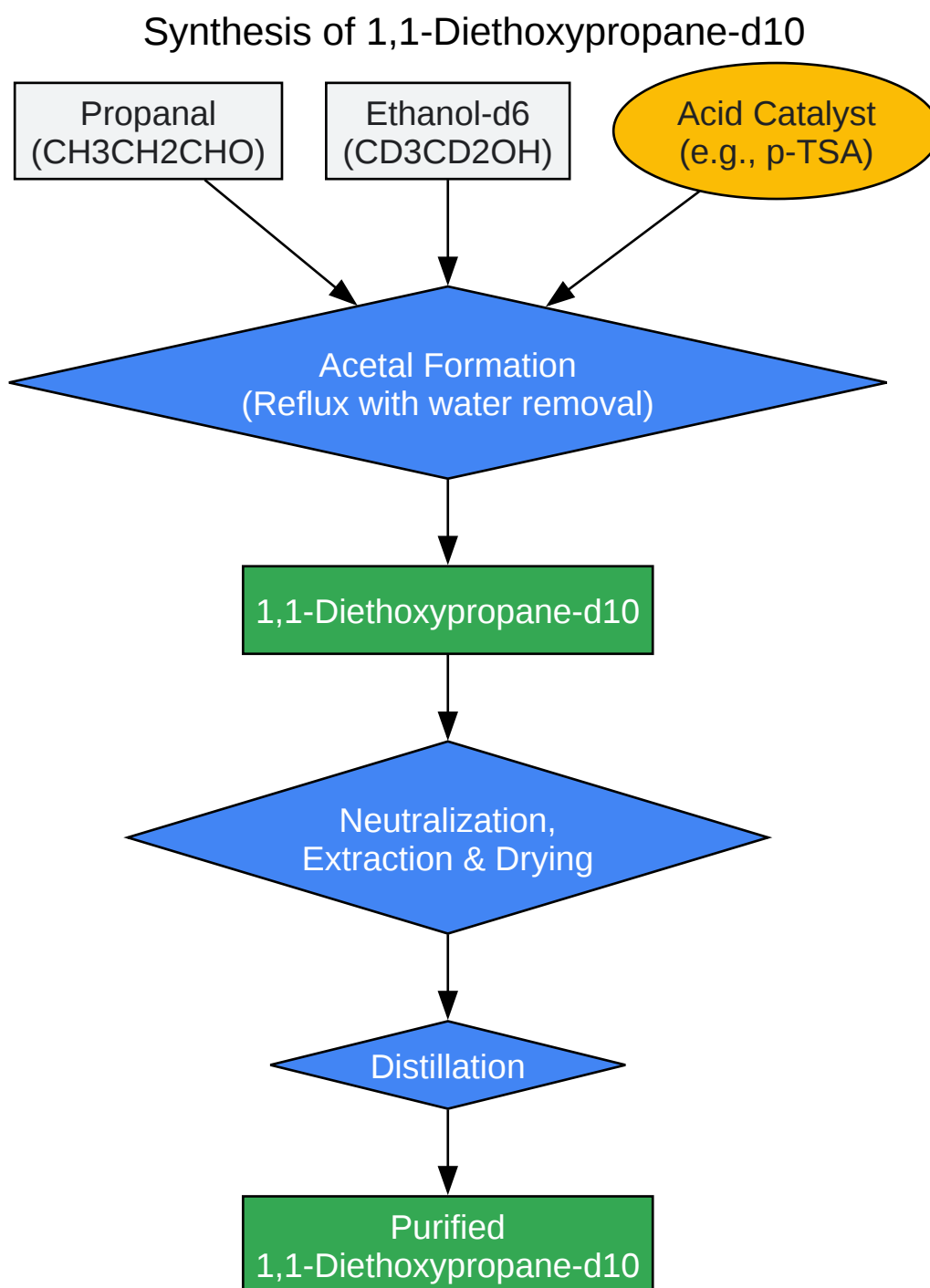
Deuterated compounds are ideal internal standards for mass spectrometry-based quantification as they have nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass.<sup>[2][9][10][11]</sup>

Procedure:

- A known amount of **1,1-Diethoxypropane-d10** (the internal standard) is added to the sample containing the analyte of interest (1,1-Diethoxypropane).
- The sample is then processed, which may include extraction, purification, and derivatization steps.
- The processed sample is injected into a gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS).
- The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer.
- The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of the analyte in the original sample. This ratio corrects for variations in sample preparation, injection volume, and instrument response.<sup>[9]</sup>

## Visualizations

### Synthesis of 1,1-Diethoxypropane-d10

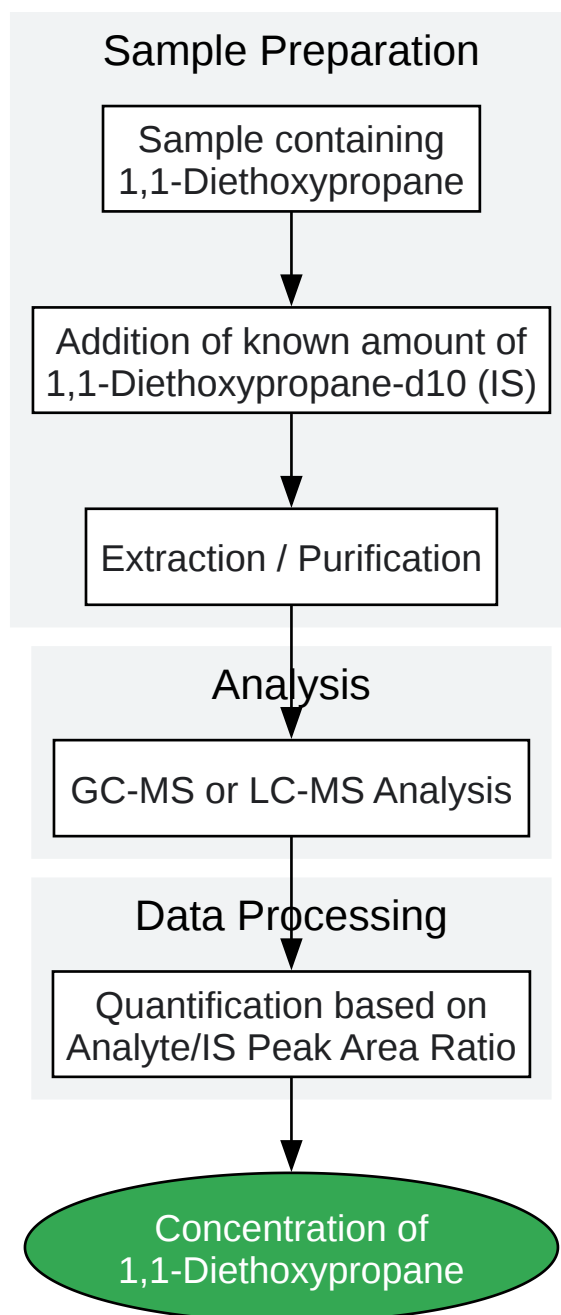


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Caption: General reaction scheme for the synthesis of **1,1-Diethoxypropane-d10**.

## Workflow for Quantitative Analysis using 1,1-Diethoxypropane-d10 as an Internal Standard

## Quantitative Analysis Workflow



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Caption: Use of **1,1-Diethoxypropane-d10** as an internal standard in a typical analytical workflow.

## Safety Information

1,1-Diethoxypropane is a highly flammable liquid and vapor.[8][11][12] It should be kept away from heat, sparks, open flames, and hot surfaces.[8][11][12] Handling should be done in a well-ventilated area, and personal protective equipment, including gloves and eye protection, should be worn.[8][11] It is expected that **1,1-Diethoxypropane-d10** shares these hazardous properties.

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